Propylene glycol 2-caprylate

Description

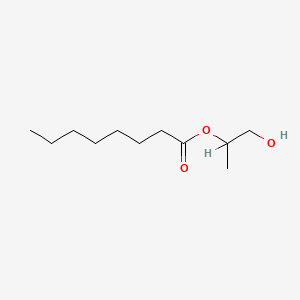

Structure

3D Structure

Properties

CAS No. |

154747-99-6 |

|---|---|

Molecular Formula |

C11H22O3 |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

1-hydroxypropan-2-yl octanoate |

InChI |

InChI=1S/C11H22O3/c1-3-4-5-6-7-8-11(13)14-10(2)9-12/h10,12H,3-9H2,1-2H3 |

InChI Key |

NHIGQUPXHAUEEB-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)OC(C)CO |

Canonical SMILES |

CCCCCCCC(=O)OC(C)CO |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Synthesis and Purification of Propylene Glycol Monocaprylate

A Technical Guide for High-Purity Lipid Excipient Production

Executive Summary

Propylene Glycol Monocaprylate (PGMC) is a critical functional lipid in the pharmaceutical industry, serving as a surfactant and solubilizer in Self-Emulsifying Drug Delivery Systems (SEDDS). Commercially known as Capryol 90 (Type II, >90% monoesters) or Capryol PGMC (Type I, mixture), its efficacy relies heavily on the ratio of monoesters to diesters.

This guide moves beyond standard textbook definitions to provide a rigorous, field-validated protocol for the enzymatic synthesis and molecular distillation of PGMC. Unlike chemical esterification, which suffers from low selectivity and high thermal degradation, the enzymatic route described here utilizes Candida antarctica Lipase B (CALB) to achieve high regioselectivity under mild conditions.

Part 1: Theoretical Framework & Reaction Engineering

1.1 The Selectivity Challenge

The esterification of propylene glycol (1,2-propanediol) with caprylic acid (octanoic acid) presents a classic kinetic challenge.

-

Primary Hydroxyl Attack: The C1 hydroxyl of propylene glycol is more reactive, leading to the desired 1-monocaprylate.

-

Secondary Hydroxyl Attack: The C2 hydroxyl is sterically hindered but still reactive, leading to 2-monocaprylate (an isomer often grouped with the 1-monoester in pharmacopeial specs).

-

Diester Formation: Once a monoester forms, it remains a substrate for further esterification, producing propylene glycol dicaprylate.

Objective: Maximize Monoester (

1.2 Reaction Mechanism (Ping-Pong Bi-Bi)

The kinetic behavior of immobilized lipases in this system follows a Ping-Pong Bi-Bi mechanism. The enzyme binds the fatty acid first (releasing water), forming an acyl-enzyme intermediate, which then transfers the acyl group to the propylene glycol.

Figure 1: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification. Note the competitive pathway where Monoester acts as a nucleophile to form Diester.

Part 2: Synthesis Protocol (Enzymatic Route)

This protocol utilizes Novozym 435 (immobilized CALB). It is preferred over chemical catalysts (e.g., p-TSA) due to higher monoester selectivity and easier downstream removal.

2.1 Materials & Reagents

| Reagent | Specification | Role |

| Caprylic Acid | >99% Purity (C8:0) | Acyl Donor |

| 1,2-Propanediol | USP/EP Grade, Anhydrous | Acyl Acceptor |

| Novozym 435 | Immobilized Lipase B | Catalyst |

| Molecular Sieves (4Å) | Activated | Water Scavenging (Optional) |

2.2 Experimental Workflow

Step 1: Reactor Setup Use a jacketed glass reactor equipped with an overhead stirrer and a vacuum connection.

-

Stoichiometry: Charge Propylene Glycol (PG) and Caprylic Acid (CA) at a molar ratio of 1.5:1 (PG:CA).

-

Why? A slight excess of glycol shifts equilibrium toward the monoester and statistically reduces the probability of a second acyl chain attaching to the same glycol molecule.

-

-

Catalyst Loading: Add Novozym 435 at 1-2% w/w relative to the total substrate mass.

Step 2: Reaction Phase

-

Temperature: Heat to 55°C ± 2°C . (Above 60°C risks enzyme denaturation; below 40°C is too slow).

-

Agitation: 200-300 RPM. Ensure catalyst suspension without pulverizing the beads.

-

Vacuum: Apply continuous vacuum (20-50 mbar ).

-

Critical Control Point: The vacuum must be strong enough to remove generated water but not so strong that it strips the volatile propylene glycol or caprylic acid before they react.

-

Step 3: Monitoring

-

Sample hourly. Monitor Acid Value (AV) via titration (KOH).

-

Endpoint: Stop reaction when AV < 10 mg KOH/g (approx. 95% conversion of acid).

-

Duration: Typically 6–10 hours depending on vacuum efficiency.

Part 3: Purification (Molecular Distillation)

Crude enzymatic product contains:

-

PG Monocaprylate (~60-70%)

-

PG Dicaprylate (~10-20%)

-

Unreacted PG and Caprylic Acid

-

Trace water

Standard distillation fails here due to the high boiling points and thermal instability of esters. Short Path Molecular Distillation (SPMD) is required.

3.1 Process Flow Diagram

Figure 2: Downstream processing workflow. The critical separation occurs at the Molecular Distillation stage.[1]

3.2 Distillation Parameters (Two-Pass Strategy)

Pass 1: Degassing & Light Ends Removal

-

Objective: Remove unreacted Propylene Glycol and residual Caprylic Acid.

-

Evaporator Temp: 90–110°C

-

Pressure: 1–5 mbar

-

Outcome: The residue contains the Mono/Di ester mix.[2][3][4][5]

Pass 2: Product Isolation (The "Mono" Cut)

-

Objective: Separate Monoester (Distillate) from Diester (Residue).

-

Evaporator Temp: 130–150°C

-

Pressure: < 0.01 mbar (High Vacuum is non-negotiable).

-

Wiper Speed: 300 RPM (to minimize residence time).

-

Condenser Temp: 25–30°C.

-

Result:

-

Distillate: >90% Propylene Glycol Monocaprylate (Type II).[6]

-

Residue: Enriched Diester fraction.

-

Part 4: Analytical Characterization

To validate "Type I" (Mixture) vs. "Type II" (High Purity) status, use the following USP/NF aligned methods.

4.1 HPLC Analysis (Composition)

-

Column: L21 (Rigid, spherical styrene-divinylbenzene copolymer), 7.0 mm x 60 cm.

-

Note: Two 30 cm columns in series are often used to improve resolution between mono- and diesters.

-

-

Mobile Phase: Tetrahydrofuran (THF).[7]

-

Detector: Refractive Index (RI) at 40°C.

-

Flow Rate: 1.0 mL/min.

-

Acceptance Criteria (Type II):

4.2 GC Analysis (Free PG & Fatty Acid Profile)

Gas Chromatography is superior for detecting trace free propylene glycol.

-

Derivatization: Samples must be silylated using BSTFA + 1% TMCS to increase volatility of free hydroxyl groups.

-

Column: DB-5ht or equivalent (5% phenyl methyl siloxane).

-

Carrier Gas: Helium.

-

Temp Program: 80°C (hold 1 min)

10°C/min

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Diester Content | Reaction ran too long or water removal was too efficient (shifting equilibrium too far). | Stop reaction at 90-95% acid conversion. Increase PG:Acid ratio to 2:1. |

| Low Conversion | Enzyme poisoning or water accumulation. | Check vacuum integrity. Regenerate enzyme by washing with acetone/drying. |

| Product Discoloration | Thermal oxidation during distillation. | Ensure system is nitrogen-purged. Reduce distillation temperature and improve vacuum (<0.005 mbar). |

References

-

United States Pharmacopeia (USP). Propylene Glycol Monocaprylate Monograph (Type I and Type II). USP-NF Online. Link (Accessed via USP subscription).

-

Food and Agriculture Organization (FAO). Propylene Glycol Esters of Fatty Acids: Specifications and Analytical Methods. JECFA Monographs.[8] Link

-

Shaw, J. F., et al. (2003). "Optimized enzymatic synthesis of propylene glycol monolaurate by direct esterification." Food Chemistry, 81(1), 91-96. Link

-

Gattefossé. Capryol® 90 Technical Data Sheet. (Industry standard reference for Type II PGMC). Link

-

Shodex HPLC. Analysis of Propylene Glycol Monocaprylate According to USP-NF Method. Application Note. Link

-

Google Patents. Method for producing propylene glycol monoesters using a lipase (US20070105204A1).Link

Sources

- 1. US3669848A - Purifying propylene glycol monoesters using vacuum distillation - Google Patents [patents.google.com]

- 2. US6723863B2 - Methods for the preparation of propylene glycol fatty acid esters - Google Patents [patents.google.com]

- 3. bakerpedia.com [bakerpedia.com]

- 4. patents.justia.com [patents.justia.com]

- 5. trungtamthuoc.com [trungtamthuoc.com]

- 6. researchgate.net [researchgate.net]

- 7. Propylene Glycol Monocaprylate [drugfuture.com]

- 8. fao.org [fao.org]

Propylene glycol 2-caprylate CAS number and synonyms

Identity, Isomerism, and Pharmaceutical Applications

Executive Summary

Propylene glycol 2-caprylate (1-hydroxypropan-2-yl octanoate) is the secondary ester isomer of propylene glycol monocaprylate, a critical excipient in lipid-based drug delivery systems (LBDDS). While often overshadowed by its thermodynamically stable counterpart (the 1-caprylate isomer) or grouped under the generic "propylene glycol monocaprylate" designation, the 2-caprylate isomer presents unique physicochemical behaviors governed by acyl migration kinetics. This guide dissects the specific chemical identity, thermodynamic instability, and functional role of this compound in Self-Emulsifying Drug Delivery Systems (SEDDS).

Part 1: Chemical Identity & Nomenclature

In pharmaceutical raw materials, "Propylene Glycol Monocaprylate" is rarely a pure single isomer. It is typically a mixture of the 1-isomer (primary ester) and the 2-isomer (secondary ester). Precise distinction is required for analytical method development and regulatory filing.

CAS Registry & Identification Matrix

The generic CAS number refers to the isomeric mixture, whereas the specific CAS number targets the 2-isomer structure explicitly.

| Parameter | Specific Isomer (Target) | Generic / Mixture (Commercial) |

| Common Name | Propylene glycol 2-caprylate | Propylene glycol monocaprylate (Type I / II) |

| CAS Number | 154747-99-6 | 31565-12-5 |

| IUPAC Name | 1-hydroxypropan-2-yl octanoate | Octanoic acid, monoester with 1,2-propanediol |

| Molecular Formula | C₁₁H₂₂O₃ | C₁₁H₂₂O₃ |

| Molecular Weight | 202.29 g/mol | 202.29 g/mol |

| Key Structural Feature | Ester bond at 2° hydroxyl; Free 1° hydroxyl | Mixture of 1- and 2-esters |

Synonyms and Trade Names

-

Systematic: 1-Hydroxypropan-2-yl octanoate; 2-Octanoyloxy-1-propanol.

-

Commercial (Mixtures containing 2-isomer): Capryol™ 90, Capmul® PG-8, Sefsol® 218.

-

Abbreviation: 2-PGMC.

Part 2: Structural Characteristics & Acyl Migration

The defining technical challenge of working with propylene glycol 2-caprylate is acyl migration . The ester group at the secondary position (C2) is thermodynamically less stable than at the primary position (C1). In solution, particularly in the presence of moisture, heat, or pH extremes, the 2-isomer spontaneously rearranges to the 1-isomer.

The Mechanism of Instability

This migration follows a neighbor-group participation mechanism involving a five-membered cyclic ortho-acid intermediate. This process validates why pure 2-caprylate is difficult to isolate and store.

-

Kinetic Product: 2-Caprylate (formed first in certain enzymatic reactions).

-

Thermodynamic Product: 1-Caprylate (more stable; dominates equilibrium ~90:10).

Visualization: Acyl Migration Pathway

The following diagram illustrates the intramolecular rearrangement from the 2-position to the 1-position.

Figure 1: Intramolecular acyl migration mechanism converting the 2-caprylate isomer to the stable 1-caprylate form via a cyclic intermediate.[1]

Part 3: Analytical Characterization Protocols

Distinguishing the 2-isomer from the 1-isomer requires high-resolution techniques due to their identical molecular weight.

Nuclear Magnetic Resonance (¹H-NMR)

NMR is the gold standard for quantification of the isomer ratio.

-

1-Caprylate (Primary Ester): The methine proton (CH-OH) at position 2 appears upfield (~3.9 ppm).

-

2-Caprylate (Secondary Ester): The methine proton (CH-OR) at position 2 shifts downfield (~5.0 ppm) due to the deshielding effect of the ester group.

-

Protocol: Dissolve 10 mg sample in CDCl₃. Acquire ¹H-NMR (400 MHz). Integrate the methine signals to calculate the molar ratio.

Gas Chromatography (GC) Analysis

Direct injection can induce migration due to high injector port temperatures.

-

Derivatization Requirement: Hydroxyl groups must be silylated (e.g., with BSTFA/TMCS) prior to injection to "lock" the isomer structure and prevent thermal migration during analysis.

-

Column: Non-polar capillary column (e.g., DB-5ms).

-

Elution Order: The 2-isomer typically elutes slightly before the 1-isomer due to steric shielding reducing the boiling point effectively.

Part 4: Pharmaceutical Applications (SEDDS)

Propylene glycol monocaprylate (Type I and II) is a cornerstone excipient in lipid-based formulations.

Solubilization Mechanism

The caprylate chain (C8) provides lipophilicity to solubilize Class II/IV drugs (BCS), while the propylene glycol headgroup provides miscibility with aqueous surfactants (like Tween 80).

-

Type II (USP/NF): Contains >90% monoesters. This high monoester content is critical for maximizing drug solubility compared to diester-rich grades.

Formulation Workflow: Constructing a Pseudo-Ternary Phase Diagram

To utilize propylene glycol caprylate effectively, one must map the microemulsion region.

Experimental Protocol:

-

Surfactant Mix (Smix) Preparation: Mix Surfactant (e.g., Cremophor EL) and Co-surfactant (e.g., Transcutol) in a 2:1 ratio.

-

Oil Phase: Propylene glycol monocaprylate (containing 2-isomer).

-

Titration:

-

Aliquot oil/Smix ratios (1:9 to 9:1) into vials.

-

Titrate dropwise with distilled water under vortexing at 25°C.

-

Endpoint: Visual transition from transparent (microemulsion) to turbid (coarse emulsion).

-

-

Plotting: Use the data points to define the monophasic region in a ternary plot.

References

-

National Center for Biotechnology Information. (2025). Propylene glycol monocaprylate (Compound Summary).[2][3][4] PubChem. Retrieved from [Link]

- Jannin, V., et al. (2008). Approaches for the development of solid and semi-solid lipid-based formulations. Advanced Drug Delivery Reviews.

Sources

Mechanism of Action as a Skin Penetration Enhancer: An In-Depth Technical Guide

Executive Summary

The stratum corneum (SC) represents the rate-limiting barrier in transdermal drug delivery, functioning as a "brick and mortar" composite of keratin-filled corneocytes embedded in a highly ordered, multilamellar lipid matrix. This guide dissects the molecular mechanisms of chemical penetration enhancers (CPEs), moving beyond simple classification to the biophysical alterations they induce—specifically lipid bilayer fluidization , lipid extraction , and protein modification .

Designed for researchers, this document synthesizes theoretical physics with practical validation protocols (FTIR, DSC, Franz Cells), providing a roadmap for rationally selecting enhancers to maximize flux without compromising safety.

Part 1: The Barrier Physics & Interaction Sites

To breach the barrier, one must understand the binding forces holding it together. The SC lipids (ceramides, cholesterol, free fatty acids) are packed in an orthorhombic or hexagonal lateral packing, creating a tortuous pathway for permeants.

The "Brick and Mortar" Interaction Model

The following diagram illustrates the primary sites of action for penetration enhancers within the SC microarchitecture.

Figure 1: Structural targets of penetration enhancers within the Stratum Corneum. The lipid matrix is the primary target for lipophilic drugs, while protein modification assists hydrophilic permeation.

Part 2: Core Mechanisms of Action

Lipid Bilayer Disruption (The Dominant Pathway)

Most effective enhancers target the intercellular lipid matrix.

-

Fluidization (Disorder): Enhancers like cis-unsaturated fatty acids (e.g., Oleic Acid) and terpenes (e.g., Limonene) insert themselves between the hydrophobic tails of the bilayer. Their "kinked" structure disrupts the highly ordered packing (orthorhombic to hexagonal/liquid), increasing the diffusion coefficient (

) of the drug. -

Extraction (Solubilization): Solvents like DMSO and Ethanol can physically extract lipids from the SC, creating transient holes or micro-channels. This dramatically increases permeability but carries a higher risk of irritation.

Protein Modification (The Polar Route)

While the lipid route is dominant, the polar pathway (corneocytes) is critical for hydrophilic drugs.

-

Denaturation: Ionic surfactants (e.g., SDS) and high concentrations of DMSO interact with keratin filaments, causing uncoiling or swelling. This opens up the aqueous channels within the cells.

Thermodynamic Partitioning (Co-solvency)

Enhancers like Transcutol® and Propylene Glycol (PG) work primarily by increasing the solubility of the drug within the SC. According to Fick's First Law, flux (

Part 3: Analytical Validation (The "How-To")

Trustworthy research requires validating how an enhancer works, not just that it works.

Protocol A: FTIR Mechanism Elucidation

Objective: Quantify lipid fluidization and protein denaturation.

Materials:

-

Isolated Stratum Corneum (human or porcine ear skin).

-

Enhancer solution (e.g., 5% Limonene in PG).

Step-by-Step Protocol:

-

Tissue Prep: Isolate SC by trypsin digestion (0.05% trypsin, 37°C, 12h). Wash with distilled water and dry in a desiccator.

-

Baseline Scan: Mount the dry SC on the ATR crystal. Collect background spectrum (4000–600 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

-

Treatment: Apply 50 µL of the enhancer solution to the SC surface. Incubate for 2 hours at 32°C (skin surface temperature).

-

Blot & Dry: Gently blot excess solution. Allow solvent to evaporate for 30 mins to measure irreversible effects, or measure wet for real-time interaction.

-

Acquisition: Scan the treated SC.[9]

-

Analysis:

-

Lipids: Focus on CH₂ asymmetric stretching (~2920 cm⁻¹) and symmetric stretching (~2850 cm⁻¹).[5][7]

-

Result: A shift to higher wavenumbers (e.g., 2918 → 2923 cm⁻¹) indicates fluidization (increased gauche conformers).

-

-

Proteins: Focus on Amide I (~1640–1650 cm⁻¹).[6][10]

-

Result: Broadening or shifting indicates keratin denaturation.

-

-

Protocol B: Franz Diffusion Cell (Flux Measurement)

Objective: Determine the Enhancement Ratio (ER).

Step-by-Step Protocol:

-

Membrane Prep: Use dermatomed porcine ear skin (thickness ~500–700 µm). Hydrate in PBS for 1 hour.

-

Setup: Mount skin in Franz cells (shiny stratum corneum side up).

-

Receiver Phase: Fill receptor chamber with PBS (pH 7.4) + solubilizer (if drug is lipophilic) to maintain sink conditions. Maintain at 37°C (surface 32°C). Stir at 600 rpm.

-

Dosing: Apply infinite dose (e.g., 500 µL) of Donor formulation (Drug + Enhancer) vs Control (Drug only).

-

Sampling: Withdraw 200 µL at 0, 1, 2, 4, 8, 12, and 24 hours. Replace with fresh buffer immediately.

-

Quantification: Analyze via HPLC.

-

Calculation: Plot Cumulative Amount (

) vs Time (-

Flux (

) = Slope of the linear portion. -

Enhancement Ratio (ER) =

.

-

Part 4: Comparative Data & Visualization

Enhancement Ratios of Common Agents

The following table summarizes expected enhancement ratios for standard enhancers against hydrophilic (5-FU) and lipophilic (Estradiol) markers.

| Enhancer Class | Representative Agent | Primary Mechanism | Target | Typical ER (Hydrophilic) | Typical ER (Lipophilic) |

| Terpenes | Limonene, Cineole | Fluidization / Extraction | Lipids | 20 – 95x | 2 – 5x |

| Fatty Acids | Oleic Acid | Fluidization (Kinked tail) | Lipids | 5 – 20x | 2 – 10x |

| Sulfoxides | DMSO | Extraction / Denaturation | Lipid/Protein | 10 – 50x | 5 – 20x |

| Surfactants | SLS (Sodium Lauryl Sulfate) | Protein Denaturation | Protein | >100x (Irritating) | Variable |

| Glycols | Propylene Glycol | Partitioning (Co-solvent) | Solubility | 2 – 5x | 1.5 – 3x |

Experimental Workflow Diagram

This workflow ensures data integrity from tissue prep to data analysis.

Figure 2: Integrated workflow for assessing skin penetration enhancement, correlating flux data with mechanistic insights.

References

-

Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews. Link

-

Lane, M. E. (2013). Skin penetration enhancers.[[“]][11] International Journal of Pharmaceutics. Link

-

Moghimi, H. R., et al. (1996). Mechanism of action of terpenes as skin penetration enhancers. International Journal of Pharmaceutics. Link

-

Tanojo, H., et al. (1999).[12] In vivo human skin barrier modulation by topical application of fatty acids. Skin Pharmacology and Applied Skin Physiology. Link

-

Karande, P., Jain, A., & Mitragotri, S. (2005). Design principles of chemical penetration enhancers for transdermal drug delivery. PNAS. Link

-

Al-Khalili, M., et al. (2003). DSC analysis of the effect of penetration enhancers on stratum corneum lipids. Journal of Controlled Release. Link

Sources

- 1. Insights into the molecular organization of lipids in the skin barrier from infrared spectroscopy studies of stratum corneum lipid models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. researchgate.net [researchgate.net]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. nbi.ku.dk [nbi.ku.dk]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Probing Biochemical Differences in Lipid Components of Human Cells by Means of ATR-FTIR Spectroscopy [mdpi.com]

- 9. FTIR — Sheffield Dermatology Research [sheffielddermatologyresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Definitive Guide to Propylene Glycol Fatty Acid Esters: History, Synthesis, and Pharmaceutical Utility

Executive Summary

Propylene glycol fatty acid esters (PG esters) represent a critical class of non-ionic surfactants that have evolved from mid-20th-century food additives to sophisticated permeation enhancers in modern drug delivery. This guide traces their technical lineage—from the early enzymatic studies of the 1930s to their current role in Self-Emulsifying Drug Delivery Systems (SEDDS)—and provides a rigorous analysis of their synthesis, physicochemical properties, and mechanisms of action.

Historical Genesis: From Enzymatic Curiosity to Industrial Staple

The history of PG esters is a dual narrative of biological discovery and industrial engineering.

The Academic Genesis (1930s)

While industrial scaling occurred later, the biochemical relevance of PG esters was established in the late 1930s. A pivotal study by Balls & Matlack (1938) demonstrated that pancreatic lipase could hydrolyze propylene glycol monostearate in vitro.[1] This early work was crucial not for application, but for establishing the metabolic fate of these esters—proving they could be broken down by endogenous enzymes, a prerequisite for their eventual safety classification.

The Industrial Turn (1950s–1960s)

In the post-war era, the focus shifted to texture modification in food processing. Companies like Procter & Gamble and Atlas Powder Co. pioneered the use of PG esters to stabilize the "alpha" crystalline phase in fats.

-

The Problem: Standard monoglycerides in shortening would revert to the stable but coarse "beta" polymorph, causing sandiness in cakes.

-

The Solution: PG monostearate (PGMS) was found to permanently stabilize the alpha-phase, revolutionizing the aeration of cake batters and whipped toppings.

-

Regulatory Milestone: By the mid-1960s, the FAO/WHO Joint Expert Committee on Food Additives (JECFA) began formal safety evaluations, culminating in their widespread approval as food additive E477 .

Chemical Engineering: Synthesis Pathways

The production of PG esters has evolved from harsh chemical processes to precision enzymatic synthesis.

Comparative Methodologies

| Feature | Chemical Synthesis (Traditional) | Enzymatic Synthesis (Modern) |

| Reaction Type | Direct Esterification / Transesterification | Lipase-Catalyzed Esterification |

| Catalyst | Alkaline (NaOH, KOH) or Acidic ( | Immobilized Lipase (e.g., C. antarctica / Novozym 435) |

| Temperature | High ( | Low ( |

| Pressure | Vacuum (to remove water/alcohol) | Atmospheric or Mild Vacuum |

| Selectivity | Low (Mixture of mono- and di-esters) | High (Regioselective for mono-esters) |

| Downstream | Requires molecular distillation & deodorization | Minimal purification required |

| Energy Cost | High | Low |

Synthesis Workflow Visualization

Figure 1: Comparison of high-temperature chemical esterification versus low-temperature, selective enzymatic synthesis.

Physicochemical Properties & Polymorphism

The functionality of PG esters is dictated by their phase behavior and Hydrophilic-Lipophilic Balance (HLB).

-

HLB Values: Typically range from 3.4 (PG Monostearate) to ~6.0 (PG Monolaurate) . This low HLB makes them excellent water-in-oil (W/O) emulsifiers and co-surfactants.

-

Polymorphism: Unlike glycerol monostearate, which rapidly transitions to the

form, PG monostearate tends to crystallize in the-

Food: Trapping air bubbles in batters.

-

Pharma: Forming stable lamellar gel networks in topical creams that resist "grittiness" over time.

-

Pharmaceutical Utility: Mechanisms of Action

In drug development, PG esters (e.g., PG Monocaprylate, PG Monolaurate) are valued not just as excipients, but as functional agents that actively modify biological barriers.

Permeation Enhancement Mechanisms

PG esters enhance the bioavailability of BCS Class III and IV drugs through two primary mechanisms:

-

Lipid Bilayer Fluidization: The fatty acid tail inserts into the stratum corneum (transdermal) or epithelial membrane (oral), disrupting the packing order of endogenous lipids. This increases the fluidity of the membrane, allowing drug molecules to diffuse more freely.

-

Tight Junction Modulation (Secondary): While less dominant than direct lipid interaction, evidence suggests that surfactant-like properties can transiently modulate tight junction proteins (e.g., ZO-1), opening the paracellular pathway for hydrophilic macromolecules.

Self-Emulsifying Drug Delivery Systems (SEDDS)

PG esters act as co-surfactants in SEDDS. They reduce interfacial tension between the oil phase (carrying the drug) and the aqueous phase (GI fluids), facilitating the spontaneous formation of micro/nano-emulsions upon ingestion.

Mechanism of Action Diagram

Figure 2: Dual mechanism of PG esters in enhancing drug bioavailability via membrane fluidization and solubilization.

Regulatory Status & Safety

-

USA (FDA): PG mono- and diesters of fats and fatty acids are Generally Recognized as Safe (GRAS) under 21 CFR 172.856 .

-

Europe (EFSA): Designated as food additive E477 .

-

Metabolism: Upon ingestion, they are hydrolyzed by pancreatic lipase into propylene glycol and free fatty acids. Propylene glycol is subsequently metabolized in the liver to lactic acid and pyruvic acid, entering the Krebs cycle.

References

-

Balls, A. J., & Matlack, M. B. (1938).[1] The Mode of Action of Pancreatic Lipase. Journal of Biological Chemistry. Link (Note: Foundational enzymatic hydrolysis study).

-

FDA Code of Federal Regulations. (2024). 21 CFR 172.856 - Propylene glycol mono- and diesters of fats and fatty acids. U.S. Food and Drug Administration. Link

-

FAO/WHO Joint Expert Committee on Food Additives (JECFA). (1974). Toxicological evaluation of some food additives including anticaking agents, antimicrobials, antioxidants, emulsifiers and thickening agents. WHO Food Additives Series. Link

-

Procter & Gamble Co. (1960s-1990s).[2] Various Patents on Propylene Glycol Ester Synthesis and Shortening Compositions.[3] (Referencing industrial scaling).

-

Garti, N., & Aserin, A. (2012). Pharmaceutical Emulsions and Suspensions. CRC Press. (Reference for polymorphism and alpha-gel stability).

-

Williams, A. C., & Barry, B. W. (2012). Penetration enhancers.[4][5] Advanced Drug Delivery Reviews. Link (Mechanistic reference for lipid bilayer disruption).

Sources

- 1. 308. Propylene glycol esters of fatty acids (WHO Food Additives Series 5) [inchem.org]

- 2. US20090005583A1 - Preparation of Propylene Glycol Fatty Acid Ester or Other Glycol or Polyol Fatty Acid Esters - Google Patents [patents.google.com]

- 3. Medium and long-chain saturated fatty acids propylene glycol diesters useful as low-calorie cocoa butter substitutes and hard butter types - Patent DK-0495553-T3 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bakerpedia.com [bakerpedia.com]

- 5. abiteccorp.com [abiteccorp.com]

Methodological & Application

Advanced Formulation Strategies: Propylene Glycol 2-Caprylate in Topical & Transdermal Systems

Executive Summary & Chemical Identity

Propylene glycol 2-caprylate (PGMC), widely recognized by trade names such as Capryol® 90 (Type II, >90% monoesters) or Capmul® PG-8 , represents a critical class of functional excipients in modern topical drug delivery. Unlike simple solvents, PGMC acts as a bifunctional amphiphile : it serves simultaneously as a lipophilic solubilizer for poorly water-soluble drugs (BCS Class II/IV) and as a potent, reversible permeation enhancer.

This guide moves beyond basic mixing instructions to explore the thermodynamic and kinetic principles governing PGMC's use. We will focus specifically on its application in Microemulsions (MEs) and Self-Emulsifying Drug Delivery Systems (SEDDS) applied topically.

Physicochemical Profile

| Parameter | Value / Description | Significance |

| Chemical Name | Propylene Glycol Monocaprylate (Type II) | High monoester content (>90%) ensures consistent HLB and solubilization. |

| Chain Length | C8 (Caprylic Acid) | Medium-chain fatty acids offer optimal balance between lipophilicity and skin penetration. |

| HLB Value | ~5–6 | Lipophilic surfactant; requires high-HLB partner (e.g., Tween 80, Labrasol) for stable O/W emulsions. |

| Solubility | Water-insoluble; miscible with ethanol, mineral oil | Ideal "Oil" phase or Co-surfactant in microemulsions. |

| Regulatory | GRAS, USP/NF, EP | High safety profile; minimal skin irritation compared to C12+ fatty acids. |

Mechanism of Action: The "Push-Pull" Effect

To effectively utilize PGMC, one must understand that it enhances drug delivery via two distinct, synergistic mechanisms.

-

Thermodynamic "Push" (Solvating Power): PGMC increases the solubility of lipophilic Active Pharmaceutical Ingredients (APIs) within the vehicle. According to Fick’s First Law, flux (

) is proportional to the concentration gradient. By enabling a higher drug load ( -

Kinetic "Pull" (Barrier Modification): As a C8 monoester, PGMC penetrates the stratum corneum (SC). It intercalates into the intercellular lipid bilayers, increasing lipid fluidity (disorder) and reducing diffusional resistance. It may also transiently disrupt tight junctions in deeper epidermal layers.

Visualization: Dual-Mechanism Pathway

Figure 1: The dual-action mechanism of PGMC. It acts within the vehicle to maintain high thermodynamic activity (solubility) and within the tissue to reduce barrier resistance.

Formulation Protocols

Protocol A: Solubility Screening (The Foundation)

Rationale: Before constructing a phase diagram, you must confirm PGMC is the correct oil phase for your specific API.

Materials:

-

PGMC (Capryol® 90)

-

Comparative Oils (e.g., Oleic Acid, IPM)

-

API (Excess)

Procedure:

-

Add excess API (approx. 2x estimated solubility) to 2 mL of PGMC in a glass vial.

-

Vortex for 2 minutes to ensure dispersion.

-

Equilibrate: Place in an orbital shaker at 25°C (or 32°C for skin temp) for 48–72 hours.

-

Separation: Centrifuge at 3,000–5,000 rpm for 15 minutes to pellet undissolved drug.

-

Quantification: Filter the supernatant (0.45 µm PTFE), dilute with mobile phase, and analyze via HPLC.

-

Success Criterion: Solubility in PGMC should be >10 mg/mL (or sufficient for therapeutic dose). If low, consider using PGMC as a co-surfactant rather than the primary oil.

-

Protocol B: Construction of Pseudo-Ternary Phase Diagrams

Rationale: Microemulsions are thermodynamically stable but exist only in specific ratios. This protocol maps the "Window of Existence" for a system containing PGMC (Oil), a Surfactant (S), and a Co-Surfactant (CoS).

Component Selection Strategy:

-

Oil (O): PGMC (Capryol® 90).

-

Surfactant (S): High HLB required (e.g., Labrasol® ALF, Cremophor® RH40, Tween 80).

-

Co-Surfactant (CoS): Transcutol® P (highly recommended for synergy) or Ethanol.

Workflow:

-

Define Smix Ratios: Prepare mixtures of Surfactant (S) and Co-Surfactant (CoS) at fixed weight ratios (

):-

1:1, 2:1, 3:1, and 4:1.

-

Note: Higher S:CoS ratios usually increase the microemulsion area but may increase skin irritation.

-

-

Oil Titration (Water Titration Method):

-

For each

, prepare oil/Smix ratios from 1:9 to 9:1 (w/w) in glass vials. -

Place vials on a magnetic stirrer.

-

Titrate distilled water dropwise into the oil/Smix mixture at room temperature.

-

-

Visual Endpoint Detection:

-

Clear/Transparent: Microemulsion (ME) region.

-

Turbid/Milky: Macroemulsion (Phase separation).

-

Gel/Viscous: Liquid Crystal phase (often useful for topical stability).

-

-

Plotting:

-

Use a Ternary Plot tool.[1] The vertices are Water (100%), Oil (100%), and Smix (100%).

-

Mark the boundary points where the transition from clear to turbid occurred.

-

Data Output Example:

| Smix Ratio (

Protocol C: In Vitro Permeation Testing (IVPT)

Rationale: Validate that the formulation actually delivers the drug across the skin.

System: Franz Diffusion Cells (Vertical). Membrane: Porcine ear skin (dermatomed to 500–700 µm) or synthetic strat-M® (for screening).

Procedure:

-

Preparation: Mount skin with stratum corneum facing the donor compartment.

-

Receptor Phase: Phosphate Buffered Saline (PBS) pH 7.4 + Solubilizer (e.g., 5% SDS or Ethanol) to maintain sink conditions.

-

Critical Check: Ensure receptor solubility is not rate-limiting.

-

-

Dosing: Apply finite dose (e.g., 10–20 mg/cm²) of the PGMC-based microemulsion to the donor compartment.

-

Sampling: Withdraw aliquots at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours. Replenish volume immediately.

-

Analysis: HPLC quantification.

-

Calculation: Plot Cumulative Amount (

) vs. Time (-

Flux (

): Slope of the linear portion ( -

Enhancement Ratio (ER):

.

-

Troubleshooting & Optimization Logic

Viscosity Issues

-

Problem: The microemulsion is too "water-like" (runny) for topical application.

-

Solution: Do not just add thickeners randomly.

-

Gel-Microemulsion: Add a gelling agent (e.g., Carbopol® 940 or Xanthan Gum) to the external water phase before titration.

-

Liquid Crystal: Adjust the Smix ratio (usually towards 1:1) to target the viscous liquid crystalline phase intentionally.

-

Phase Separation[3]

-

Problem: Formulation becomes cloudy after 24 hours.

-

Root Cause: Ostwald ripening or temperature sensitivity.

-

Fix:

-

Increase Surfactant concentration (move to 3:1 or 4:1 Smix).

-

Verify PGMC quality (ensure Type II >90% monoesters; diesters reduce stability).

-

Visualization: Formulation Decision Tree

Figure 2: Decision matrix for incorporating PGMC into topical formulations.

References

-

Gattefossé. (2023). Capryol® 90 Technical Data Sheet. Gattefossé SAS. Link

-

Osborne, D. W., & Musakhanian, J. (2018). Skin Penetration and Permeation Properties of Neuropeptides. Citations on PGMC mechanism in lipid extraction. Link

-

Kogan, A., & Garti, N. (2006). Microemulsions as transdermal drug delivery vehicles.[1] Advances in Colloid and Interface Science, 123, 369-385. Link

-

Date, A. A., & Nagarsenker, M. S. (2008). Design and evaluation of self-nanoemulsifying drug delivery systems (SNEDDS) for cefpodoxime proxetil. International Journal of Pharmaceutics, 329(1-2), 166-172. (Demonstrates Phase Diagram construction with Capryol 90). Link

-

Lane, M. E. (2013). Skin penetration enhancers.[2][3][4][5][6] International Journal of Pharmaceutics, 447(1-2), 12-21. Link

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. Capryol® 90 ⋅ Gattefossé [gattefosse.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Sci-Hub. Effect of propylene glycol on the skin penetration of drugs / Archives of Dermatological Research, 2019 [sci-hub.box]

- 5. cir-safety.org [cir-safety.org]

- 6. Propylene Glycol in Skin Care: How safe is it? - Virtual Beauty Corporation [virtualbeauty.co.nz]

Application Note: Propylene Glycol Caprylate (PGC) as a Solubilizer and Permeation Enhancer

[1][2]

Executive Summary

Propylene Glycol Caprylate (PGC) is a lipophilic surfactant and co-solvent critical in the formulation of poorly water-soluble drugs (PWSDs). Unlike simple oils, PGC possesses amphiphilic properties (HLB ~5-6) that allow it to bridge the polarity gap between highly lipophilic active pharmaceutical ingredients (APIs) and hydrophilic surfactant systems.

This guide details the physicochemical distinctions between PGC grades (Type I vs. Type II), delineates its mechanism of action in Self-Emulsifying Drug Delivery Systems (SEDDS) and topical formulations, and provides validated protocols for solubility screening and phase diagram construction.

Physicochemical Profile & Grade Selection

Effective formulation requires distinguishing between the two regulatory grades of PGC. The ratio of monoesters to diesters dictates the excipient's polarity and solubilizing capacity.

Table 1: Comparative Profile of PGC Grades

| Feature | Type I (e.g., Capryol™ PGMC) | Type II (e.g., Capryol™ 90, Sefsol® 218) |

| Monoester Content | 55% – 80% | > 90% |

| Diester Content | < 45% | < 10% |

| HLB Value | ~ 4.0 - 5.0 | ~ 5.0 - 6.0 |

| Physical State | Clear liquid | Clear liquid |

| Primary Utility | Co-surfactant (Lipophilic) | Solubilizer & Permeation Enhancer |

| Regulatory (US) | NF Monograph | NF Monograph |

| Critical Insight | Higher diester content makes it more "oil-like," suitable for very hydrophobic drugs but less effective at emulsification. | Preferred for SEDDS. High monoester content provides better interfacial activity and higher drug solubility. |

Expert Insight: For reproducible bioavailability enhancement, Type II (High Monoester) is the gold standard. The free hydroxyl group on the monoester confers the necessary polarity to interact with hydrophilic surfactants (e.g., Polysorbate 80, Labrasol®), stabilizing the oil-water interface.

Mechanism of Action

Oral Delivery: The "Flexible Film" in SEDDS

In Self-Emulsifying Drug Delivery Systems (SEDDS), PGC acts as a co-surfactant .

-

Interfacial Fluidity: PGC penetrates the surfactant monolayer at the oil/water interface. Its short fatty acid chain (C8) disrupts the ordered packing of larger surfactant molecules.

-

Curvature Stabilization: This disruption creates a flexible interfacial film, allowing the spontaneous formation of thermodynamically stable microemulsions (droplet size < 50 nm) upon dilution in gastric fluids.

Topical Delivery: Stratum Corneum Modification

PGC acts as a permeation enhancer via the "headgroup interaction" mechanism:

-

Partitioning: PGC partitions into the stratum corneum (SC).

-

Disruption: It intercalates into the polar headgroup region of the SC lipid bilayer.

-

Fluidization: This increases lipid fluidity and disorder, reducing the barrier resistance to drug diffusion.

Diagram 1: Mechanism of Action (SEDDS & Permeation)

Caption: Left: PGC stabilizes nano-emulsions by increasing interfacial flexibility. Right: PGC enhances topical permeation by disrupting SC lipid packing.

Experimental Protocols

Protocol A: Saturation Solubility Screening

Objective: Determine the maximum load of API that PGC can support. This is the "Go/No-Go" step for formulation.

Materials:

-

API (Micronized preferred)

-

PGC Type II (e.g., Capryol™ 90)[1]

-

Reference Oils (e.g., Caprylic/Capric Triglycerides) for comparison.

-

HPLC/UV-Vis Spectrophotometer.

Method:

-

Preparation: Dispense 2.0 mL of PGC into a 5 mL screw-cap glass vial.

-

Saturation: Add excess API to the vial. "Excess" is defined visually; solid powder must remain visible at the bottom.

-

Equilibration: Vortex for 2 minutes. Place in a shaking water bath or thermomixer at 37°C ± 0.5°C for 48 hours .

-

Note: 24 hours is often insufficient for highly lipophilic crystalline drugs to reach equilibrium.

-

-

Separation: Centrifuge the samples at 10,000 rpm for 15 minutes to pellet undissolved drug.

-

Critical Step: If the supernatant is not perfectly clear, filter through a 0.45 µm PVDF syringe filter (pre-heated to 37°C to prevent precipitation).

-

-

Quantification: Dilute the supernatant with an appropriate solvent (e.g., Methanol) and quantify via HPLC.

Self-Validation Check:

-

Perform the study in triplicate.

-

Coefficient of Variation (CV) must be < 5%. High variability suggests insufficient equilibration time or filtration errors.

Protocol B: Construction of Pseudo-Ternary Phase Diagrams

Objective: Identify the "Self-Emulsifying Region"—the specific ratio of Oil, Surfactant, and PGC that forms a clear nano-emulsion upon water dilution.

Materials:

-

Oil Phase: PGC Type II (acting as the oil/solubilizer).

-

Surfactant: e.g., Labrasol® ALF or Cremophor® EL.

-

Co-Surfactant: e.g., Transcutol® P (or PGC can act as the co-surfactant if a pure triglyceride is used as the oil).

-

Aqueous Phase: Distilled water.

Method (Water Titration):

-

Ratio Preparation: Prepare a series of surfactant:co-surfactant (

) ratios (e.g., 1:1, 2:1, 3:[2][3]1) by weight.[4][5][6] -

Oil Addition: For each

, mix with the Oil phase (PGC) at ratios of 1:9, 2:8, ... up to 9:1 (w/w). -

Titration:

-

Place 1.0 g of the Oil/

mixture in a clear glass vial. -

Titrate with distilled water dropwise (approx. 50 µL increments) under magnetic stirring (300 rpm) at 37°C.

-

-

Visual Endpoint: Observe the visual state after each addition.

-

Clear/Bluish: Nano-emulsion (Success).

-

Milky/Turbid: Macro-emulsion (Failure for SEDDS, acceptable for coarse emulsions).

-

Gel/Precipitate: Phase separation (Failure).

-

-

Plotting: Mark the points of phase transition on a ternary plot software (e.g., Triplot or Origin).

Diagram 2: Phase Diagram Workflow

Caption: Step-by-step workflow for identifying the self-emulsifying region using water titration.

Case Studies & Reference Data

Case Study 1: Cyclosporine A (Immunosuppressant)

-

Challenge: High lipophilicity (LogP ~2.9), poor oral bioavailability.

-

Solution: Formulated as a SEDDS using PGC Type II (Solvent), Labrafil® (Oil), and Ethanol (Co-solvent).

-

Outcome: PGC increased the drug loading capacity significantly compared to pure vegetable oils, allowing for a smaller capsule size.

Case Study 2: Danazol (Gonadotropin inhibitor)

-

Challenge: "Brick dust" molecule (High melting point, low solubility in water and oil).

-

Solution: PGC Type II used in combination with Caprylocaproyl polyoxyl-8 glycerides (Labrasol).

-

Mechanism: PGC disrupted the crystalline energy of Danazol, while the surfactant system maintained the drug in a supersaturated state during dispersion.

References

-

Gattefossé. (n.d.). Capryol™ 90 Technical Data Sheet.[7] Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Propylene glycol monocaprylate (CID 31565-12-5).[4][6][8] PubChem Database. Retrieved from [Link]

-

FDA. (n.d.). Inactive Ingredient Search for Approved Drug Products. (Search term: Propylene Glycol Caprylate).[9][4][5][6][8][10][11][12] Retrieved from [Link]

- Pouton, C. W. (2000). Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems. European Journal of Pharmaceutical Sciences. (Context: Mechanism of SEDDS).

- Date, A. A., & Nagarsenker, M. S. (2008). Design and evaluation of self-nanoemulsifying drug delivery systems (SNEDDS) for cefpodoxime proxetil. International Journal of Pharmaceutics. (Context: Use of Capryol 90 in SNEDDS).

Sources

- 1. scielo.br [scielo.br]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. CAS 31565-12-5: Propylene glycol monocaprylate [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 31565-12-5 CAS Manufactory [m.chemicalbook.com]

- 7. Capryol® 90 ⋅ Gattefossé [gattefosse.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Propylene glycol caprylate - Career Henan Chemical Co. [coreychem.com]

- 10. scent.vn [scent.vn]

- 11. Propylene glycol 1-caprate-2-caprylate | C21H40O4 | CID 44538078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Propylene glycol 1-caprylate | C11H22O3 | CID 109307 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Formulation Protocols: Propylene Glycol 2-Caprylate in Nanoemulsion Systems

Topic: Application of Propylene Glycol 2-Caprylate in Nanoemulsion Formulations Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Formulation Scientists, Drug Development Professionals

Introduction & Chemical Basis[1][2][3][4][5][6]

Propylene glycol 2-caprylate (often found in equilibrium with its 1-isomer in high-purity commercial grades like Capryol® 90 or Capmul® PG-8 ) represents a critical class of amphiphilic lipids used in Self-Emulsifying Drug Delivery Systems (SEDDS) and nanoemulsions. Unlike standard medium-chain triglycerides (MCTs), this monoester possesses a unique "Janus-like" character: it acts simultaneously as a lipophilic solvent for poorly water-soluble drugs (Class II/IV) and as a co-surfactant with an HLB of approximately 5–6.

Chemical Identity & Isomerism

While often referred to generically as propylene glycol monocaprylate (PGMC), the molecule exists as a mixture of regioisomers:

-

1-caprylate (primary ester): Thermodynamically more stable.

-

2-caprylate (secondary ester): Often the kinetic product; acyl migration leads to an equilibrium mixture (typically ~2:1 ratio of 1- to 2-isomer) in liquid excipients.

-

Commercial Grades:

-

Type I (e.g., Capryol™ PGMC): ~55–60% monoesters (mixed with diesters).

-

Type II (e.g., Capryol™ 90): >90% monoesters. This guide focuses on Type II , as its high monoester content provides superior emulsification properties and lower interfacial tension.

-

Why Choose PG 2-Caprylate?

-

Solvent Capacity: Superior solubilization for lipophilic drugs (LogP > 3) compared to long-chain triglycerides.

-

Interfacial Flexibility: The short propylene glycol headgroup allows the molecule to insert between surfactant tails, reducing interfacial rigidity and curvature energy, which is essential for forming <100 nm droplets.

-

Permeation Enhancement: It reversibly alters the stratum corneum lipid structure (for topical use) and improves intestinal membrane fluidity (for oral use).

Mechanism of Action in Nanoemulsions

In a ternary system (Oil/Surfactant/Water), PG 2-caprylate functions at the interface.

-

Interfacial Tension Reduction: It lowers the oil-water interfacial tension (

) to ultra-low values (< 1 mN/m), facilitating spontaneous emulsification. -

Film Curvature: It acts as a "wedge," modifying the packing parameter (

) of the surfactant film.-

Where

is volume,

-

Pre-Formulation Protocols

Experiment A: Saturation Solubility Screening

Objective: Determine the maximum drug loading capacity of PG 2-caprylate compared to other lipids.

Materials:

-

PG 2-Caprylate (Type II)

-

Comparative Oils (e.g., IPM, Castor Oil, MCT)

-

API (Active Pharmaceutical Ingredient)

Protocol:

-

Add excess API (approx. 100 mg) to 2 mL of PG 2-caprylate in a glass vial.

-

Vortex for 2 minutes.

-

Incubate in a shaking water bath at 37°C for 48 hours to reach equilibrium.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved drug.

-

Filter supernatant (0.45 µm PTFE filter).

-

Quantify drug concentration via HPLC/UV-Vis.

Experiment B: Construction of Pseudoternary Phase Diagrams

Objective: Identify the "Nanoemulsion Region"—the specific ratio of Oil, Surfactant (S), and Co-surfactant (CoS) that yields clear, stable dispersions upon water dilution.

Workflow Visualization (Graphviz):

Figure 1: Workflow for constructing pseudoternary phase diagrams to identify the self-emulsification region.

Detailed Steps:

-

Smix Preparation: Prepare a mixture of Surfactant (e.g., Labrasol® or Cremophor EL) and Co-surfactant (e.g., Transcutol® HP) in fixed weight ratios (

): 1:1, 2:1, and 3:1. -

Oil Addition: Mix PG 2-caprylate with Smix at ratios: 1:9, 2:8, 3:7, ... 9:1 (w/w).

-

Titration: Place 1g of the Oil/Smix mixture in a vial. Titrate with distilled water dropwise at 25°C under moderate stirring.

-

Endpoint: Record the mass of water added when the mixture transitions from clear to turbid (or vice versa).

-

Plotting: Use ternary plot software (e.g., Origin, Triplot) to map the monophasic nanoemulsion region.

Formulation Protocol: Low-Energy Emulsification

This method relies on the chemical energy of the system (Self-Emulsification) rather than mechanical shear.

Target Formulation (Example):

-

Oil: PG 2-Caprylate (10–20%)

-

Surfactant: Polysorbate 80 or Labrasol (30–40%)

-

Co-surfactant: Transcutol HP (10–20%)

-

Aqueous Phase: Distilled Water (q.s.)

Step-by-Step Protocol:

-

Drug Solubilization:

-

Weigh the required amount of PG 2-caprylate.

-

Add the calculated dose of API.

-

Sonicate (bath sonicator) at 40°C for 10 mins until fully dissolved. Critical: Ensure no crystals remain.

-

-

Surfactant Blending:

-

Aqueous Phase Titration (Spontaneous Emulsification):

-

Place the pre-concentrate on a magnetic stirrer (300 rpm).

-

Add the aqueous phase (water or buffer) dropwise.

-

Observation: The system should transition from a clear oil to a slightly opalescent fluid (Tyndall effect).

-

Continue stirring for 15 minutes to ensure equilibrium.

-

Process Diagram (Graphviz):

Figure 2: Low-energy spontaneous emulsification protocol using PG 2-caprylate.

Characterization & Quality Control

Every batch must be validated against these parameters to ensure "Self-Validating" quality.

| Parameter | Method | Acceptance Criteria | Scientific Rationale |

| Droplet Size | Dynamic Light Scattering (DLS) | Z-avg: 20–200 nm | Determines bioavailability and stability. Smaller size = larger surface area for absorption. |

| Polydispersity (PDI) | DLS | PDI < 0.3 | Indicates uniformity. PDI > 0.4 suggests Ostwald ripening or instability. |

| Zeta Potential | Electrophoretic Mobility | ±20 | |

| Thermodynamic Stability | Centrifugation | No phase separation | 3,500 rpm for 30 mins stresses the interface to check for creaming/cracking. |

| Cloud Point | Heating | > Body Temp (37°C) | Ensures the formulation does not phase separate upon ingestion. |

Troubleshooting Guide

-

Issue: Formulation becomes turbid/milky immediately.

-

Cause: Droplet size > 200nm.

-

Solution: Increase Surfactant:Oil ratio (

). The PG 2-caprylate concentration might be too high for the surfactant to cover.

-

-

Issue: Drug precipitation after 24 hours.

-

Cause: Drug loading exceeds equilibrium solubility in the water-diluted system.

-

Solution: Reduce drug load or add a precipitation inhibitor (e.g., HPMC, PVP) to the aqueous phase.

-

-

Issue: Phase separation during centrifugation.

-

Cause: Insufficient HLB or unstable interface.

-

Solution: Adjust the HLB of the Smix. PG 2-caprylate has a low HLB (~5); ensure the surfactant partner has a high HLB (>12).

-

References

-

Gattefossé. Capryol® 90 Technical Data Sheet & Application Note. (Type II Propylene Glycol Monocaprylate).[3][4][5] [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 62828, Propylene glycol monocaprylate. [Link]

-

Date, A. A., & Nagarsenker, M. S. (2008). Design and evaluation of self-nanoemulsifying drug delivery systems (SNEDDS) for cefpodoxime proxetil. International Journal of Pharmaceutics.[6] (Demonstrates use of Capryol 90 as oil phase). [Link]

-

Shakeel, F., et al. (2013). Solubility and thermodynamics of ferulic acid in different oils and surfactants. (Provides solubility data protocols for Capryol 90). [Link]

Sources

- 1. bibliotekanauki.pl [bibliotekanauki.pl]

- 2. tandfonline.com [tandfonline.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. mdpi.com [mdpi.com]

- 5. Innovative Aqueous Nanoemulsion Prepared by Phase Inversion Emulsification with Exceptional Homogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Precision Quantification of Propylene Glycol 2-Caprylate: Regio-Selective HPLC Protocols

Executive Summary & Strategic Method Selection

The Challenge: Propylene Glycol Monocaprylate (PGMC) is a critical excipient and permeation enhancer in pharmaceutical formulations. However, commercial PGMC is a complex mixture of:

-

Propylene Glycol 1-Caprylate (α-isomer): Thermodynamically stable.

-

Propylene Glycol 2-Caprylate (β-isomer): Thermodynamically unstable; the specific target of this guide.

-

Propylene Glycol Dicaprylate: Diester impurity.

The Gap in Current Standards: Standard pharmacopeial methods (USP/EP) utilize Gel Permeation Chromatography (GPC) with Refractive Index (RI) detection [1, 2]. While robust for determining total monoester content (Type I vs. Type II), these methods cannot resolve the 1-caprylate from the 2-caprylate due to identical molecular weights and similar hydrodynamic volumes.

The Solution: To specifically quantify Propylene Glycol 2-Caprylate , you must utilize Reverse-Phase HPLC (RP-HPLC) which exploits the subtle hydrophobicity difference between the primary (1-isomer) and secondary (2-isomer) ester linkages.

Method Selection Decision Matrix

| Feature | Method A: Pharmacopeial (USP) | Method B: Regio-Selective (Recommended) |

| Technique | GPC / Size Exclusion | Reverse Phase (RP-HPLC) |

| Stationary Phase | L21 (Styrene-Divinylbenzene) | C18 (High Carbon Load) or Polar-Embedded |

| Detector | Refractive Index (RI) | CAD (Preferred) or UV 210 nm |

| Selectivity | Monoesters vs. Diesters | 1-Caprylate vs. 2-Caprylate |

| Application | Raw Material Release (QC) | Stability Studies, Formulation Analysis, PK |

Critical Mechanism: Acyl Migration

Understanding the instability of your analyte is prerequisite to accurate quantification.

The 2-caprylate isomer is prone to acyl migration , shifting the ester group from the secondary hydroxyl (position 2) to the primary hydroxyl (position 1). This reaction is catalyzed by heat , acid/base , and protic solvents .

Implication for Protocol: Sample preparation must be performed at neutral pH and ambient/cool temperatures .

Figure 1: Mechanism of Acyl Migration. The 2-isomer spontaneously converts to the 1-isomer if stressed, leading to under-quantification.

Detailed Protocol: Regio-Selective Quantification

This protocol utilizes Charged Aerosol Detection (CAD) . CAD is superior to UV for caprylates because they lack a strong chromophore (only a weak ester carbonyl at 205-210 nm). If CAD is unavailable, UV parameters are provided as a secondary option.

Instrumentation & Reagents[1][2][3][4]

-

HPLC System: Binary gradient pump, thermostatted column compartment.

-

Detector: Charged Aerosol Detector (CAD) OR Evaporative Light Scattering Detector (ELSD).

-

UV Alternative: DAD at 210 nm (Requires high-purity solvents).

-

-

Column: C18 Polar-Embedded (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP).

-

Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

-

Rationale: Polar-embedded groups interact with the free hydroxyls, enhancing the separation of the structural isomers better than standard C18 [3].

-

-

Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.

Chromatographic Conditions[2][3][4][5]

| Parameter | Setting | Notes |

| Mobile Phase A | Water (100%) | Do not use buffers unless matrix requires pH control. |

| Mobile Phase B | Acetonitrile (100%) | Methanol increases pressure and may broaden peaks. |

| Flow Rate | 1.0 mL/min | Adjust for column ID (0.8 for 3.0mm). |

| Column Temp | 25°C or 30°C | Do not exceed 35°C to prevent on-column acyl migration. |

| Injection Volume | 10 - 20 µL | Lower volume improves resolution of isomers. |

| Run Time | 25 Minutes | Includes re-equilibration. |

Gradient Table:

| Time (min) | % A (Water) | % B (ACN) | Event |

|---|---|---|---|

| 0.0 | 60 | 40 | Initial |

| 15.0 | 10 | 90 | Elution of Diesters |

| 17.0 | 10 | 90 | Wash |

| 17.1 | 60 | 40 | Re-equilibration |

| 25.0 | 60 | 40 | Stop |

Detection Parameters[4]

Option A: CAD (Recommended)

-

Evaporation Temp: 35°C (Low temp preserves semi-volatiles).

-

Power Function: 1.0 (Linearity adjustment).

-

Data Rate: 10 Hz.

Option B: UV (Alternative)

-

Wavelength: 210 nm.

-

Bandwidth: 4 nm.

-

Reference: Off (Do not use 360nm reference; it causes artifacts).

-

Note: Baseline drift will occur during the gradient. Use a blank subtraction.

Sample Preparation (The "Cold" Workflow)

Objective: Extract PG2C from formulation matrices (creams, gels) without inducing isomerization.

-

Weighing: Accurately weigh 100.0 mg of sample into a 20 mL volumetric flask.

-

Dissolution: Add 10 mL of Acetonitrile (cooled to 4°C) .

-

Why Cold? Kinetic inhibition of acyl migration.

-

-

Extraction: Vortex for 1 minute. Do not sonicate if the bath heats up. If sonication is necessary, use an ice-bath.

-

Clarification: Filter through a 0.22 µm PTFE syringe filter.

-

Note: Avoid Nylon filters (can adsorb esters).

-

-

Dilution: Dilute to target concentration (approx. 0.5 mg/mL) using Mobile Phase Initial (60:40 Water:ACN).

-

Storage: Analyze immediately. If storage is needed, keep at 4°C for max 24 hours.

Data Analysis & System Suitability[2][3][4][5][6]

Expected Elution Order (RP-C18)

-

Propylene Glycol (free): Void volume (often unretained).

-

Propylene Glycol 2-Caprylate (β): Elutes first among esters (more polar due to exposed primary -OH).

-

Propylene Glycol 1-Caprylate (α): Elutes second (slightly more hydrophobic).

-

Propylene Glycol Dicaprylate: Elutes last (significantly later, highly hydrophobic).

System Suitability Criteria

Run 5 replicate injections of the Standard Solution.

| Parameter | Acceptance Criteria |

| Resolution (Rs) | > 1.5 between 2-Caprylate and 1-Caprylate |

| Tailing Factor | 0.8 – 1.5 |

| RSD (Area) | ≤ 2.0% (for CAD/UV) |

| Retention Time Drift | ≤ 0.5 min |

Calculation

Since 2-caprylate standards are rare/expensive, you may use Propylene Glycol 1-Caprylate as a surrogate standard, applying a Relative Response Factor (RRF) of 1.0 (assuming identical ionization/absorption for isomers).

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Merged Isomer Peaks | Column selectivity insufficient. | Switch to Polar-Embedded C18. Lower temperature to 20°C. |

| 2-Caprylate Peak Decreasing | On-column or in-vial isomerization. | Ensure autosampler is cooled (4°C). Check solvent pH (must be neutral). |

| High Baseline Noise (UV) | Impure ACN or dirty water. | Use HPLC-gradient grade ACN. Switch to CAD/ELSD. |

| Split Peaks | Solvent mismatch. | Ensure sample diluent matches initial mobile phase (60:40 Water:ACN). |

Workflow Visualization

Figure 2: Analytical Workflow emphasizing cold extraction to prevent isomer degradation.

References

-

United States Pharmacopeia (USP). Propylene Glycol Monocaprylate Monograph. USP-NF Online. (Accessed 2026).[1]

-

Shodex HPLC. Analysis of Propylene Glycol Monocaprylate According to USP-NF Method (KF-801). Application Note.

-

Sielc Technologies. Separation of Propylene glycol diacetate and isomers on Newcrom R1 HPLC column. (Demonstrates RP selectivity for glycol esters).

-

National Institutes of Health (NIH). Propylene glycol 1-caprate-2-caprylate Structure and Properties. PubChem Database.

-

Thermo Fisher Scientific. Quantification of Carbohydrates and Glycols in Pharmaceuticals. Application Note 265. (Reference for CAD/Amperometric detection of glycols).

Sources

Protocol for Preparing a Stable Oil-in-Water Emulsion with Propylene Glycol Monocaprylate

An Application Guide

Abstract: This application note provides a comprehensive, field-tested protocol for the formulation and characterization of a stable oil-in-water (O/W) nanoemulsion using Propylene Glycol Monocaprylate as a key component of the oil phase. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the fundamental principles governing emulsion stability. We detail a high-energy emulsification method using high-pressure homogenization and outline rigorous characterization techniques, including Dynamic Light Scattering (DLS) for particle size analysis and Electrophoretic Light Scattering (ELS) for zeta potential measurement. The objective is to equip the user with the necessary expertise to not only replicate this process but also to rationally design and troubleshoot their own emulsion-based drug delivery systems.

Foundational Principles: The Science of Emulsion Stability

An oil-in-water (O/W) emulsion is a thermodynamically unstable system consisting of oil droplets dispersed in a continuous aqueous phase.[1] Instability manifests through various mechanisms, including flocculation, creaming, coalescence, and Ostwald ripening, ultimately leading to complete phase separation.[2] The primary objective of any emulsion protocol is to create a kinetically stable system with a long shelf-life by erecting a sufficient energy barrier to prevent these destabilization processes.

The stability of an emulsion is governed by the interplay of attractive (van der Waals) and repulsive forces between dispersed droplets. The formulation strategy centers on maximizing these repulsive forces. This is achieved through two primary mechanisms:

-

Steric Hindrance: Adsorbing polymers or non-ionic surfactants onto the droplet surface creates a physical barrier that prevents droplets from getting close enough to coalesce.

-

Electrostatic Repulsion: The presence of charged species at the oil-water interface generates a repulsive electrical potential. This potential, known as the Zeta Potential, is a critical indicator of colloidal stability.[3] A higher magnitude of the zeta potential (either positive or negative) signifies greater repulsive forces and, consequently, a more stable emulsion.[4]

Propylene Glycol Monocaprylate (e.g., Capryol® 90) is a versatile excipient in pharmaceutical formulations. It is a propylene glycol ester of caprylic acid (C8), primarily composed of monoesters.[5] It functions as a water-insoluble surfactant and a powerful solubilizer for poorly-soluble active pharmaceutical ingredients (APIs).[6] In the context of O/W emulsions, it can serve as a co-surfactant and as part of the oil phase, particularly in self-emulsifying drug delivery systems (SEDDS and SMEDDS).[5][7] Its low HLB value (approximately 5-6) necessitates its use in combination with higher HLB surfactants to achieve a stable O/W emulsion.[8]

Formulation Design and Component Selection

The rational selection of excipients is paramount to success. The goal is to create an interface that is both flexible enough to form during homogenization and robust enough to prevent droplet coalescence over time.

Materials and Equipment

| Component/Equipment | Recommended Specification/Supplier Example | Purpose |

| Oil Phase | Capryol® 90 (Propylene Glycol Monocaprylate, Type II) - Gattefossé | Oil phase, co-surfactant, API solubilizer |

| API (Optional) | Lipophilic drug of interest | Active Ingredient |

| Primary Surfactant | Polysorbate 80 (Tween® 80) or Kolliphor® EL (Cremophor® EL) | O/W Emulsifier |

| Aqueous Phase | Purified, deionized water (USP grade) | Continuous phase |

| High-Shear Mixer | Silverson L5M-A or equivalent | To create the coarse pre-emulsion |

| High-Pressure Homogenizer | Avestin EmulsiFlex-C3 or equivalent | To create the fine nanoemulsion |

| Particle Size Analyzer | Malvern Zetasizer Nano ZS or equivalent | DLS and ELS measurements |

| General Lab Equipment | Magnetic stirrer, hot plate, beakers, graduated cylinders, analytical balance | Standard preparation |

Rationale for Component Ratios

Achieving a stable nanoemulsion requires careful optimization of the oil, surfactant, and water concentrations. A common starting point for formulation development is to use a higher ratio of surfactant to oil to ensure complete coverage of the newly formed droplet surfaces during homogenization.

| Component | Concentration Range (% w/w) | Rationale |

| Oil Phase (Capryol® 90) | 5 - 20% | The concentration of the dispersed phase. Higher concentrations may require more surfactant and energy input. |

| Surfactant (e.g., Polysorbate 80) | 5 - 15% | Must be sufficient to cover the oil-water interface. The required amount increases as the desired particle size decreases (due to increased surface area). |

| Aqueous Phase (Water) | 65 - 90% (q.s. to 100%) | The continuous phase of the emulsion. |

Note: These ranges are starting points. The optimal formulation will depend on the specific API (if any) and desired final characteristics. A formulation containing 10% oil phase and 10% surfactant is a robust starting point for initial experiments.[9]

Experimental Protocol: High-Pressure Homogenization

High-pressure homogenization (HPH) is a high-energy method that is extremely efficient for producing nanoemulsions with very small and uniform droplet sizes, often as small as 1 nm.[10] The process involves forcing a coarse emulsion through a narrow orifice at very high pressures (e.g., 500 to 5000 psi or higher), subjecting it to intense turbulence and shear forces that break down large droplets.[10]

Workflow for Nanoemulsion Preparation

Caption: Key indicators for a kinetically stable emulsion.

Troubleshooting Guide

| Observed Problem | Potential Cause(s) | Recommended Solution(s) |

| Large Particle Size (>500 nm) / High PDI (>0.3) | 1. Insufficient surfactant concentration.2. Inadequate homogenization pressure or too few cycles.3. Inefficient coarse emulsion formation. | 1. Increase the surfactant-to-oil ratio.2. Increase homogenization pressure and/or the number of passes.3. Increase high-shear mixing time or speed for the pre-mix. |

| Phase Separation After a Short Time | 1. Low zeta potential leading to droplet aggregation.2. Ostwald ripening (growth of larger droplets at the expense of smaller ones). | 1. Adjust the pH of the aqueous phase to move further from the isoelectric point.2. Ensure the oil phase has very low water solubility. Use a combination of surfactants to create a more robust interfacial film. |

| Visible Creaming or Sedimentation | Significant density difference between the oil and aqueous phases. | While difficult to alter densities, reducing particle size via more efficient homogenization will slow creaming according to Stokes' Law. |

References

-

American Society of Baking. (n.d.). What are propylene glycol monoesters (PGMEs)?. Retrieved from [Link]

-

Colloidal Dynamics. (n.d.). MEASURING PARTICLE SIZE AND STABLIITY OF EMULSIONS: The Colloidal Dynamics ZetaProbe and AcoustoSizer. Retrieved from [Link]

-

Bettersize Instruments. (n.d.). Measuring the Zeta Potential of Highly Concentrated Fat Emulsion. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Characterization of Nanoemulsion: Particle Size, Polydispersity Index, Zeta Potential, Thermal Stability, and Kinetic Stability. Retrieved from [Link]

-

Sikora, E., & Lason, E. (n.d.). Microemulsions based on propylene glycol diesters of caprylic and capric acids. SÖFW-Journal. Retrieved from [Link]

-

Agno Pharmaceuticals. (n.d.). Emulsion Stability And Testing. Retrieved from [Link]

-

Bumiller, M. (2023, October 13). Using Zeta Potential in Product Formulation. Labcompare.com. Retrieved from [Link]

-

Techniques for Formulating and Characterizing Nanoemulsions. (2023, January 01). ijprajournal. Retrieved from [Link]

-

Cosmetics & Toiletries. (2014, November 19). Zeta Potential and Particle Size to Predict Emulsion Stability. Retrieved from [Link]

-

Amesi Group. (n.d.). Emulsifiers. Retrieved from [Link]

-

Malvern Panalytical. (2012, January 31). What is Zeta Potential? -1: Introduction to Zeta Potential Measurement. Retrieved from [Link]

-

InProcess-LSP. (2024, November 06). Real-time droplet size monitoring of nano emulsions during high pressure homogenization. Retrieved from [Link]

-

Dyhydromatics. (n.d.). The Importance of Particle Size Analysis in Nanoparticle Formulations. Retrieved from [Link]

-

Widyaningrum, I., Triyoga, A., & Wibisono, Y. G. (n.d.). Type of Cosurfactant Effects on Particle Size in Nanoemulsion Drug Delivery Systems. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability testing of oil-in-water emulsion of Syzygium aromaticum (clove). Retrieved from [Link]

-

Chemsino. (2023, November 27). Propylene Glycol Esters of Fatty Acids in Food. Retrieved from [Link]

- Google Patents. (n.d.). WO2017091462A1 - Beverage nanoemulstions produced by high shear processing.

-

MDPI. (2021, May 12). Characterization of Astaxanthin Nanoemulsions Produced by Intense Fluid Shear through a Self-Throttling Nanometer Range Annular Orifice Valve-Based High-Pressure Homogenizer. Retrieved from [Link]

-

PMC. (2024, July 16). Exploring novel type of lipid-bases drug delivery systems that contain one lipid and one water-soluble surfactant only. Retrieved from [Link]

-

PMC. (n.d.). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. Retrieved from [Link]

-

Gattefosse. (n.d.). Capryol® 90. Retrieved from [Link]

-

Wais, U., et al. (2012). Study of O/W micro- and nano-emulsions based on propylene glycol diester as a vehicle for geranic acid. Biblioteka Nauki. Retrieved from [Link]

-

ResearchGate. (n.d.). Key unit operations for preparing lipid emulsions. Retrieved from [Link]

- Google Patents. (n.d.). US20090104132A1 - Topical anti-inflammatory compositions comprising O/W emulsions containing pro-penetrating glycols.

-

Academia.edu. (n.d.). 11.2. HLB Value and Calculation HLB; According to Griffin, the amphiphilic molecule is the value obtained by dividing the weigh. Retrieved from [Link]

-

Goyal, U., et al. (2012). Formulation design and evaluation of a self-microemulsifying drug delivery system of lovastatin. Acta Pharmaceutica, 62(3), 357-370. Retrieved from [Link]

-

Li, Y., & Xiang, D. (2019). Stability of oil-in-water emulsions performed by ultrasound power or high-pressure homogenization. PLOS One. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PROPYLENE GLYCOL DICAPRYLATE/DICAPRATE. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Laboratory 4 – Liposomes. Retrieved from [Link]

- Google Patents. (n.d.). US9770509B2 - Self micro-emulsifying drug delivery system with increased bioavailability.

-

Prospector. (2024, August 23). What are the HLB values of commonly used emulsifiers and the best way to select them?. Retrieved from [Link]

-

Nanomedicine Research Journal. (2019, February 15). Preparation and characterization of O/W nanoemulsion with Mint essential oil and Parsley aqueous extract and the presence effect. Retrieved from [Link]

-

Government of Canada. (2025, October 29). Chemical Substance - Propylene Glycol Dicaprylate/Dicaprate. Retrieved from [Link]

-

UL Prospector. (2025, August 12). Dermol F3 by fabriQUIMICA S.R.L.. Retrieved from [Link]

-

Dove Medical Press. (n.d.). comparative study on solid self-nanoemulsifying drug delivery and solid dispersion system for enhanced solubility and bioavailability of. Retrieved from [Link]

-

Taylor & Francis Online. (2021, May 12). Preparation and Evaluation of Lipid Emulsion Containing 13 Vitamins for Injection Without Anaphylactoid Reactions. Retrieved from [Link]

-

PMC. (2020, October 18). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Retrieved from [Link]

- Google Patents. (n.d.). CN111012745A - Abiraterone oral emulsion and preparation method thereof.

-

MDPI. (2020, November 23). Physical Stability of Oil-In-Water Emulsion Stabilized by Gelatin from Saithe (Pollachius virens) Skin. Retrieved from [Link]

-

MDPI. (2022, June 10). Process Analytical Technology for the Production of Parenteral Lipid Emulsions According to Good Manufacturing Practices. Retrieved from [Link]

-

ResearchGate. (n.d.). Phase diagram of (A) propylene glycol monocaprylate, (B) propylene.... Retrieved from [Link]

-

precisionFDA. (n.d.). PROPYLENE GLYCOL MONOCAPRYLATE. Retrieved from [Link]

Sources

- 1. Stability of oil-in-water emulsions performed by ultrasound power or high-pressure homogenization | PLOS One [journals.plos.org]

- 2. agnopharma.com [agnopharma.com]

- 3. What is Zeta Potential? -1: Introduction to Zeta Potential Measurement | Malvern Panalytical [malvernpanalytical.com]

- 4. labcompare.com [labcompare.com]

- 5. Capryol® 90 ⋅ Gattefossé [gattefosse.com]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. WO2017091462A1 - Beverage nanoemulstions produced by high shear processing - Google Patents [patents.google.com]

- 10. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Propylene Glycol 2-Caprylate in Oral Lipid-Based Formulations

Executive Summary & Chemical Precision